2,2'-[[2-[(2-HYDROXYETHYL)AMINO]ETHYL]IMINO]BISETHANOL

Hydrophilicity comparison Aqueous solubility Formulation design

2,2′-[[2-[(2-Hydroxyethyl)amino]ethyl]imino]bisethanol (CAS 60487-26-5) is a synthetic, water-soluble amino-triol with molecular formula C8H20N2O3 and molecular weight 192.26 g·mol⁻¹, formally named N,N,N′-tris(2-hydroxyethyl)ethylenediamine. It belongs to the polyfunctional alkanolamine family and contains one secondary amine, one tertiary amine, and three primary hydroxyl groups arranged on an ethylenediamine backbone, yielding nine rotatable bonds (4 hydrogen-bond donors, 5 hydrogen-bond acceptors) that confer high aqueous solubility and substantial conformational flexibility.

Molecular Formula C8H20N2O3
Molecular Weight 192.26 g/mol
CAS No. 60487-26-5
Cat. No. B1606433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-[[2-[(2-HYDROXYETHYL)AMINO]ETHYL]IMINO]BISETHANOL
CAS60487-26-5
Molecular FormulaC8H20N2O3
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC(CN(CCO)CCO)NCCO
InChIInChI=1S/C8H20N2O3/c11-6-2-9-1-3-10(4-7-12)5-8-13/h9,11-13H,1-8H2
InChIKeyAJTNPTIVLIQFSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2′-[[2-[(2-Hydroxyethyl)amino]ethyl]imino]bisethanol (CAS 60487-26-5): Structural Identity and Procurement-Relevant Classification for R&D Evaluation


2,2′-[[2-[(2-Hydroxyethyl)amino]ethyl]imino]bisethanol (CAS 60487-26-5) is a synthetic, water-soluble amino-triol with molecular formula C8H20N2O3 and molecular weight 192.26 g·mol⁻¹, formally named N,N,N′-tris(2-hydroxyethyl)ethylenediamine [1]. It belongs to the polyfunctional alkanolamine family and contains one secondary amine, one tertiary amine, and three primary hydroxyl groups arranged on an ethylenediamine backbone, yielding nine rotatable bonds (4 hydrogen-bond donors, 5 hydrogen-bond acceptors) that confer high aqueous solubility and substantial conformational flexibility . Commercial availability is documented at minimum purities of 95–97% . Under the EU Classification, Labelling and Packaging (CLP) regulation, the notified hazard profile includes Skin Irritation Category 2 (H315) and Eye Damage Category 1 (H318) [1].

High hydrophilicity and dual-amine architecture for aqueous buffer and metal-chelation workflows
Low volatility at elevated temperatures supports catalytic and curing processes
Eye Dam. 1 (H318) classification triggers laboratory safety-protocol review

Why 2,2′-[[2-[(2-Hydroxyethyl)amino]ethyl]imino]bisethanol Cannot Be Replaced with Generic Alkanolamines in Demanding Formulation and Coordination Chemistry Workflows


In procurement workflows, standard alkanolamines such as triethanolamine (TEA, CAS 102-71-6) or N-ethyldiethanolamine (EDEA, CAS 139-87-7) are frequently treated as functionally interchangeable owing to their shared ethanolamine backbone. For this compound, however, such substitution introduces critical mismatches in hydrophilicity, coordination denticity, hydrogen-bonding capacity, thermal stability, and toxicological profile [1]. While TEA bears three hydroxyl groups on a single tertiary nitrogen, the subject compound distributes three hydroxyl groups across two nitrogen centres with an intervening ethylene spacer, increasing the number of heavy atoms (13 vs. 10 for TEA) and the topological polar surface area (TPSA ~76 Ų vs. ~64 Ų for TEA) while simultaneously providing a secondary amine donor absent in standard amino-triols [2]. These structural differences translate into quantifiable procurement-stage consequences: higher aqueous solubility and lower logP for biological buffer or enzyme stabilisation applications; a distinct hazard profile (Skin Irrit. 2 and Eye Dam. 1 under CLP) that differs from the generally milder classification of TEA [1]; and a substantially higher boiling point (~375 °C vs. ~335 °C for TEA) that impacts evaporation behaviour in high-temperature processes . Consequently, generic substitution without verification of equivalence in the specific application context can result in formulation failure, regulatory non-compliance, or suboptimal process economics.

Triethanolamine (TEA) Single tertiary amine reduces coordination denticity; lower hydrophilicity may alter aqueous performance.
N-Ethyldiethanolamine (EDEA) Markedly higher volatility and lower boiling point can disrupt high-temperature process stoichiometry.
Generic alkanolamines Typically classified Eye Irrit. 2, not Eye Dam. 1, which may affect institutional safety approval.

Procurement-Critical Quantitative Differentiation Evidence for 2,2′-[[2-[(2-Hydroxyethyl)amino]ethyl]imino]bisethanol Versus Closest Structural Analogs


Superior Hydrophilicity Versus Triethanolamine: LogP and Topological Polar Surface Area Comparison

The target compound exhibits a calculated topological polar surface area (TPSA) of approximately 76 Ų and an XLogP of −2.2, compared with a TPSA of ~64 Ų and an XLogP of −2.05 for triethanolamine (TEA, CAS 102-71-6). The ~12 Ų higher TPSA—attributable to the additional secondary amine nitrogen and one extra hydroxyl group—indicates greater capacity for aqueous solvation and hydrogen-bond interaction [1][2]. An independent source reports experimental logP = −1.66 for the target, which remains below the TEA logP range of approximately −1.0 to −2.3 reported across databases, confirming at minimum equivalent or superior hydrophilicity [3][1]. Because class-level trends demonstrate an inverse correlation between logP and aqueous solubility for ethanolamines, these data support the conclusion that the target compound is at least as water-soluble as TEA—a fact that is critical when selecting a polyfunctional amine for aqueous formulation, biological buffer preparation, or enzyme stabilisation applications [2].

Hydrophilicity vs TEA
Reported
TPSA +12 Ų; XLogP −0.15; target logP −1.66
Supports aqueous formulation fit; higher solvation capacity
Class-level logP–solubility correlation applies
Hydrophilicity comparison Aqueous solubility Formulation design

Enhanced Nitrogen-Coordination Capacity via Dual Amine Architecture Versus Single-Nitrogen Alkanolamines

The target compound contains two distinct nitrogen donor atoms (one secondary amine, –NH–; one tertiary amine, –N(CH₂CH₂OH)₂) bridged by an ethylene linker, enabling tridentate (N,N,O) or tetradentate (N,N,O,O) chelation modes that are structurally impossible for the single-nitrogen analog N-ethyldiethanolamine (EDEA, CAS 139-87-7), which possesses only one tertiary amine flanked by two hydroxyethyl arms [1]. In contrast, EDEA can act only as a bidentate (N,O) or tridentate (N,O,O) chelator with a single anchoring nitrogen. The additional amine donor in the target compound increases the denticity ceiling from a maximum of 3 in EDEA to 4, enhancing the kinetic and thermodynamic stability of metal complexes. This structural advantage is corroborated by the broader literature on amino-alcohol coordination polymers: for example, Cu(II) coordination polymers derived from H₂edea (N-ethyldiethanolamine) exhibit a different topology and precatalytic activity compared with those based on single-nitrogen aminoalcohols, with the extra donor site in the target compound offering the potential for higher metal-loading capacity per ligand and distinct coordination geometries [2].

Coordination Denticity vs EDEA
Class-level
Up to 4 donor atoms (2 N + 2 O) vs ≤3 for EDEA
Enables higher metal-complex stability and distinct geometries
Coordination depends on pH and metal ion
Metal chelation Coordination chemistry Ligand design

Higher Boiling Point and Reduced Volatility Versus N-Ethyldiethanolamine and Triethanolamine for High-Temperature Process Stability

The target compound exhibits a boiling point of approximately 375 °C at atmospheric pressure, compared with 246–252 °C for N-ethyldiethanolamine (EDEA) and 335 °C for triethanolamine (TEA) [1]. This ~125 °C elevation over EDEA and ~40 °C over TEA is a direct consequence of the higher molecular weight and the presence of an additional hydrogen-bond-donating hydroxyl group plus a secondary amine, which together increase the enthalpy of vaporization (measured as 90.0 kJ·mol⁻¹ for the target compound) [2]. The combination of high boiling point and high flash point (180.7 °C) renders the target compound significantly less volatile than EDEA under identical thermal conditions, reducing evaporative losses in open heating processes ranging from polycondensation reactions to high-temperature drying protocols. For industrial process design where thermal exposure is unavoidable—such as in polyurethane catalyst formulations, epoxy curing cycles, or hot-solvent extraction—the lower vapour pressure of the target at a given temperature translates into more predictable stoichiometry and reduced headspace loading of organic vapours.

Boiling Point vs EDEA/TEA
Reported
~375 °C vs 246–252 °C (EDEA), 335 °C (TEA); ΔvapH 90.0 kJ/mol
Reduces evaporative loss in high-temperature processes
Enthalpy of vaporization from NIST
Thermal stability Evaporation rate High-temperature synthesis

Documented Specific Hazard Profile (Eye Damage Category 1) Versus Widespread Alkanolamines for Laboratory Safety-based Sourcing

Under the EU CLP regulation, 2,2′-[[2-[(2-hydroxyethyl)amino]ethyl]imino]bisethanol carries a notified classification that includes Skin Irritation Category 2 (H315) and Eye Damage Category 1 (H318) [1]. This Eye Damage Category 1 assignment—requiring the GHS05 'Corrosion' pictogram and the 'Danger' signal word—represents the most severe ocular hazard category, indicative of irreversible effects on the eye. Triethanolamine, by contrast, is predominantly classified as Eye Irritation Category 2 (H319) in many regulatory notifications, a significantly less severe warning [2]. The target compound’s hazard profile therefore demands more stringent engineering controls (eye wash stations, sealed transfer equipment, splash goggles rather than safety glasses) and may carry higher shipping costs, packaging requirements, and disposal surcharges under hazardous waste regulations [1]. While Apollo Scientific additionally reports H335 (respiratory irritation) for the marketed product, the H318 end-point is the dominant procurement-relevant differentiator for laboratory safety programme budgeting .

Ocular Hazard Classification
Reported
Eye Dam. 1 (H318) vs TEA Eye Irrit. 2 (H319); GHS05 ‘Danger’
Mandates stringent PPE and safety review in procurement
Verify supplier SDS aligns with ECHA notification
Chemical safety GHS classification Regulatory compliance

Potential Buffer and Chelating Versatility Versus Structurally Simpler Bis-Tris and Related Good's Buffers

The target compound shares the bis(2-hydroxyethyl)amine motif with the widely used biochemical buffer Bis-Tris (2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol; pKa = 6.46 at 25 °C) but distinguishes itself by incorporating an additional secondary amine connected via an ethylene bridge, rather than the tris(hydroxymethyl)methane backbone of Bis-Tris. This structural difference has two direct procurement consequences. First, whereas Bis-Tris buffers effectively between pH 5.8 and 7.2, the target compound—by virtue of its secondary amine centre with a higher pKa—may extend the usable buffering range into a slightly more alkaline region, making it attractive for enzymatic assays that require pH stability near 7.5–8.5 [1]. Second, the compound’s twin-nitrogen architecture endows it with chelating capacity that exceeds that of Bis-Tris and related Good's buffers (e.g., BES, pKa 7.15) that access only one amino nitrogen; this dual-amine structure enables simultaneous buffering and metal-ion sequestration in a single additive, a functionality typically requiring separate buffer and chelator components in classical biochemical protocols . Vendor descriptions consistently identify its use in buffer preparation and as an enzyme stabilising agent, corroborating the practical exploitation of this dual functionality .

Buffering vs Bis-Tris
Class-level
Dual-amine extends pH range; integrates chelation absent in Bis-Tris
May reduce additive count in biochemical assay formulations
Buffering range and chelation efficiency require empirical verification
Buffer preparation Enzyme stabilization Chelating agent

Procurement-Optimised Application Scenarios for 2,2′-[[2-[(2-Hydroxyethyl)amino]ethyl]imino]bisethanol Based on Validated Differential Evidence


Aqueous Enzyme Stabilisation and Biochemical Buffer Formulations Requiring Intrinsic Metal Chelation

Where a single additive must simultaneously maintain pH and chelate trace divalent metal ions (e.g., Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺)—a requirement common in diagnostic enzyme stabilisation buffers, cell-free protein expression systems, and PCR master mixes—this compound offers an integrated solution that eliminates the need for EDTA or EGTA supplementation [1]. Its three hydroxyl groups ensure full aqueous compatibility (TPSA ~76 Ų; logP < −1.6), while the two nitrogen centres provide chelation capacity absent in simple buffers such as Tris or HEPES . The extended buffering range inferred from the twin-amine pKa profile may further support alkaline phosphatase, urease, and other metalloenzyme assays operating at pH 7.5–8.5 [1].

High-Temperature Polyurethane Catalysis and Epoxy Curing Where Low Volatility Is Critical

Industrial polyurethane and epoxy formulations that undergo exothermic curing or require extended pot life at elevated temperatures (80–200 °C) benefit from the compound’s boiling point of ~375 °C—substantially exceeding that of N-ethyldiethanolamine (246–252 °C) and triethanolamine (335 °C) [1]. The reduced vapour pressure minimises amine emissions during curing, improves workplace air quality, and preserves catalytic stoichiometry, directly addressing the volatility and odour problems commonly reported with low-molecular-weight tertiary amine catalysts such as EDEA . The flash point of 181 °C also provides a wider safety margin during high-temperature processing than the 124 °C flash point of EDEA .

Coordination Chemistry Ligand Design for Heterometallic Complexes and Single-Molecule Magnet Precursors

In synthetic inorganic chemistry, this compound serves as a flexible, high-denticity amino-alcohol ligand capable of bridging multiple metal centres. Its two nitrogen donors (secondary + tertiary amine) separated by an ethylene spacer enable the construction of polynuclear Cu(II), Co(III), Ni(II), and lanthanide(III) complexes with coordination geometries distinct from those accessible with the single-nitrogen ligand N-ethyldiethanolamine (H₂edea) [1]. The literature on analogous amino-alcohol coordination polymers—where H₂edea generates Cu(II) precatalysts for mild alkane oxidation—validates the catalytic and magnetic relevance of this ligand class, while the target compound’s additional donor atom and higher denticity ceiling offer the opportunity to synthesise new topologies and potentially improved catalytic activities [1].

Laboratory-Scale Research Requiring Full Hazard Disclosure for Institutional Safety Compliance

Procurement for academic or industrial laboratories operating under strict chemical hygiene plans must account for the notified hazard classification of Eye Damage Category 1 (H318, GHS05 pictogram, 'Danger' signal word) established under EU CLP [1]. This classification is more severe than that of commonly substituted alkanolamines such as TEA (typically Eye Irrit. 2, H319), and may trigger additional institutional review, higher insurance premiums, and specialised storage requirements . Purchasers should verify that the supplier-provided Safety Data Sheet (SDS) aligns with the ECHA notification; discrepancies in hazard statements (e.g., H319 vs. H318) across vendors must be resolved before final selection to ensure compliance with local occupational exposure limits and waste disposal regulations [1].

Application
Selection Property
Validation Focus
Enzyme Stabilisation & Buffer Formulations
High hydrophilicity & dual-amine chelation
pH buffering range and metal sequestration efficiency
High-Temp Polyurethane/Epoxy Catalysis
Low volatility & high boiling point
Process stability and reduced amine emissions
Coordination Chemistry & Heterometallic Complex Design
High-denticity N,N,O-donor architecture
Coordination geometry and catalytic activity
Lab-Scale Research with Safety Compliance
Eye Dam. 1 (H318) hazard disclosure
SDS alignment with ECHA CLP notification
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